Reboxetine mesylate
Overview
Description
Reboxetine mesylate is a selective noradrenaline reuptake inhibitor primarily used as an antidepressant. It is the mesylate salt form of reboxetine, which is an a-ariloxybenzyl derivative of morpholine. This compound is used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder. It is marketed under various trade names, including Edronax, Norebox, Prolift, Solvex, Davedax, and Vestra .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of reboxetine mesylate typically starts from cinnamyl alcohol. The process involves several steps, including the formation of intermediates and the final conversion to this compound. The optimized process minimizes impurity formation and utilizes simplified processing to improve yield and throughput .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the optimized process. The process is designed to be efficient and scalable, allowing for the production of multiton quantities of this compound .
Chemical Reactions Analysis
Types of Reactions: Reboxetine mesylate undergoes various chemical reactions, including dealkylation, hydroxylation, and oxidation. These reactions are followed by glucuronide or sulphate conjugation .
Common Reagents and Conditions: The reactions typically involve the use of reagents such as cytochrome P450 isoenzyme 3A4 for metabolism. The conditions for these reactions are optimized to ensure efficient conversion and minimal side reactions .
Major Products Formed: The major products formed from these reactions include metabolites that are further conjugated to glucuronide or sulphate derivatives .
Scientific Research Applications
Reboxetine mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective noradrenaline reuptake inhibition.
Industry: Utilized in the development of antidepressant medications and related pharmaceutical research.
Mechanism of Action
Reboxetine mesylate exerts its effects by selectively inhibiting the reuptake of noradrenaline. This inhibition increases the concentration of noradrenaline in synapses, which helps alleviate symptoms of depression. This compound does not significantly affect the reuptake of dopamine or serotonin and has low affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .
Comparison with Similar Compounds
Desmethylimipramine: A tricyclic antidepressant that also inhibits noradrenaline reuptake but affects other neurotransmitters as well.
Atomoxetine: Another selective noradrenaline reuptake inhibitor used primarily for attention deficit hyperactivity disorder.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor that affects both serotonin and noradrenaline reuptake.
Uniqueness: Reboxetine mesylate is unique in its high selectivity for noradrenaline reuptake inhibition, making it distinct from other antidepressants that affect multiple neurotransmitters. This selectivity reduces the likelihood of side effects associated with the inhibition of other neurotransmitters .
Properties
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-STYNFMPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045690 | |
Record name | Reboxetine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98769-84-7 | |
Record name | Reboxetine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reboxetine mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reboxetine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98769-84-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBOXETINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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